Enhanced Hydrophobicity (XLogP3) Relative to Dodecylbenzenesulfonic Acid
4-Octadecylbenzenesulfonic acid exhibits significantly higher computed hydrophobicity compared to the common C12 analog dodecylbenzenesulfonic acid. PubChem reports an XLogP3 value of 10.2 for 4-octadecylbenzenesulfonic acid [1], whereas Alfa Chemistry reports an XLogP3-AA value of 6.9 for dodecylbenzenesulfonic acid . This quantitative difference directly impacts partitioning behavior in biphasic systems and membrane interactions.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 10.2 |
| Comparator Or Baseline | Dodecylbenzenesulfonic acid (C12), XLogP3-AA = 6.9 |
| Quantified Difference | ΔXLogP = 3.3 (approximately 1.5-fold higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and vendor-reported XLogP3-AA |
Why This Matters
Higher XLogP correlates with stronger partitioning into hydrophobic phases and greater membrane affinity, making the C18 compound more suitable for applications requiring enhanced lipophilic interactions.
- [1] PubChem. (2025). 4-Octadecylbenzenesulfonic acid. Compound Summary CID 13879220. National Center for Biotechnology Information. View Source
